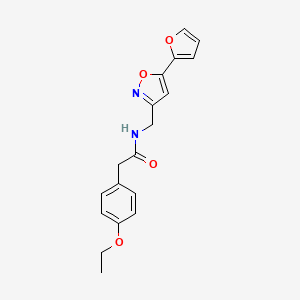

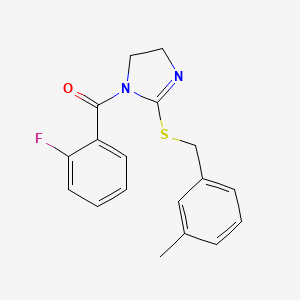

![molecular formula C17H13N3S2 B2488622 2-(1,3-苯并噻唑-2-基)-3-[(2-甲基苯基)氨基]-3-硫代丙-2-烯腈 CAS No. 380342-30-3](/img/structure/B2488622.png)

2-(1,3-苯并噻唑-2-基)-3-[(2-甲基苯基)氨基]-3-硫代丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzothiazole derivatives are synthesized through various chemical routes involving the interaction of different precursor molecules. For instance, a novel series of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one was synthesized starting from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones in the presence of a catalytic amount of sodium hydride in THF (Patil et al., 2013). This method exemplifies the typical synthetic approach used to create benzothiazole derivatives, involving the formation of C-S bonds and the introduction of various substituents to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound of interest, is characterized using a variety of analytical techniques such as IR, Mass spectrometry, 1H NMR, 13C NMR, and HRMS spectral data. These methods provide detailed information about the molecular framework, confirming the presence of benzothiazole moieties and additional functional groups introduced during synthesis (Patil et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, driven by the functional groups attached to the benzothiazole core. These reactions include cyclization, substitution, and conjugation processes, which can significantly alter the chemical and biological activity of the resulting compounds. For example, the introduction of substituents such as fluorine or methyl groups can influence the reactivity and interaction of benzothiazole derivatives with biological targets (Shi et al., 1996).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined using X-ray crystallography and other physical characterization techniques. For instance, the crystal structure of certain benzothiazole derivatives provides insight into their stability and potential for forming solid-state materials with specific applications (Al-Omran & El-Khair, 2014).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are influenced by the nature of the substituents attached to the core structure. These properties include reactivity, acid-base behavior, and the ability to form complexes with metals or other molecules. Studies have shown that modifications to the benzothiazole moiety can significantly alter these chemical properties, leading to compounds with varied biological activities and potential applications in drug design and material science (Beloglazkina et al., 2007).

科学研究应用

抗肿瘤活性

研究已经确定了一系列新型2-(4-氨基苯基)苯并噻唑具有高度选择性和强效的体外和体内抗肿瘤特性。这些化合物,包括2-(1,3-苯并噻唑-2-基)-3-[(2-甲基苯基)氨基]-3-硫代丙-2-烯腈衍生物,在治疗各种癌症方面表现出潜力。其中一种作用机制涉及通过细胞色素P450 1A1的诱导和生物转化产生活性代谢物,表明代谢激活在它们的抗肿瘤功效中起着关键作用(Bradshaw et al., 2002)。

合成和生物评价

一系列苯并噻唑衍生物的合成和生物评价揭示了对一系列革兰氏阴性和革兰氏阳性细菌具有中等至优异的抗菌活性,以及抗真菌和抗蠕虫活性。这突显了该化合物在抗肿瘤应用之外的潜力,表明了其多功能的治疗特性(Amnerkar et al., 2015)。

抗微生物药剂

2-巯基苯并噻唑的氨基乙炔和硫代碳酸酯衍生物已被设计和合成,展示出作为抗微生物药剂的潜力。这些衍生物对铜绿假单胞菌具有高抗菌活性,并对白念珠菌具有抗真菌活性,进一步拓宽了苯并噻唑衍生物在治疗感染中的范围(Alsarahni et al., 2017)。

作用机制和代谢

苯并噻唑衍生物的抗肿瘤机制涉及对敏感肿瘤细胞的选择性摄取、代谢和DNA加合物形成。这种活性的关键是细胞色素P450 1A1的诱导,表明它们的选择性细胞毒作用是依赖代谢的机制。这一机制揭示了这些化合物在癌症治疗中的治疗潜力和选择性(Leong et al., 2003)。

药物开发

将苯并噻唑衍生物开发为临床候选药物涉及克服与溶解度和生物利用度相关的挑战。合成水溶性前药,如L-赖氨酰和L-丙氨酰酰胺前药,解决了这些问题,促进了它们的临床评估和在癌症治疗中的潜在应用(Hutchinson et al., 2002)。

属性

IUPAC Name |

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-methylphenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S2/c1-11-6-2-3-7-13(11)19-16(21)12(10-18)17-20-14-8-4-5-9-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOONJSNYLDLZRY-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

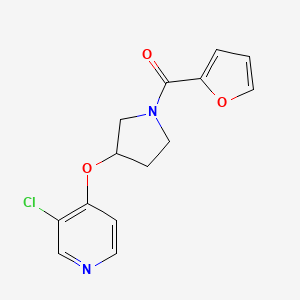

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)

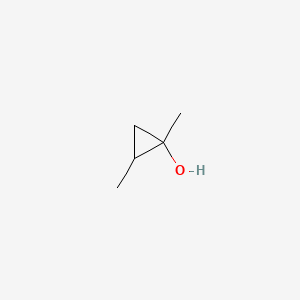

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)

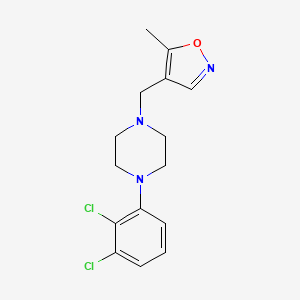

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)